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molecular formula C16H14O4 B1597691 Ethyl 4-phenoxybenzoylformate CAS No. 62936-33-8

Ethyl 4-phenoxybenzoylformate

Cat. No. B1597691
M. Wt: 270.28 g/mol
InChI Key: CAQQVRYFFIRVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960667B2

Procedure details

To 301 g (2.26 mol) of AlCl3 in CH2Cl2 (750 ml) a mixture of 383 g (2.25 mol) of 4-phenoxybenzene and 205 g (1.50 mol) of ethyl chloroglyoxylate in CH2Cl2 (750 ml) is added dropwise at ice-bath temperature during one hour. Thereafter, the mixture is gradually warmed up to room temperature and stirred overnight. Then, the reaction mixture is poured onto ice. The aq. solution is acidified to pH 3 with aqueous HCl solution, followed by an extraction with CH2Cl2. The extract is dried over anhydrous MgSO4. The desired product is purified by silica gel column chromatography using CH2Cl2-hexane mixture as eluent. 338 g of colorless oily 4-phenoxyphenyl glyoxylic acid ethyl ester is obtained (83%).
Name
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
383 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[O:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl[C:19](=[O:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21].Cl>C(Cl)Cl>[CH2:23]([O:22][C:20](=[O:21])[C:19]([C:9]1[CH:10]=[CH:11][C:6]([O:5][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[CH:7][CH:8]=1)=[O:25])[CH3:24] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
301 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
383 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
205 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at ice-bath temperature during one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Then, the reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
followed by an extraction with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The desired product is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 338 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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